Cas no 2229530-37-2 (4-(2,4,6-trifluorophenyl)methylpiperidine)
4-(2,4,6-trifluorophenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,4,6-trifluorophenyl)methylpiperidine
- 4-[(2,4,6-trifluorophenyl)methyl]piperidine
- 2229530-37-2
- EN300-1802960
-
- Inchi: 1S/C12H14F3N/c13-9-6-11(14)10(12(15)7-9)5-8-1-3-16-4-2-8/h6-8,16H,1-5H2
- InChI Key: SLKSAFYEPKDQSZ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CC1CCNCC1)F)F
Computed Properties
- Exact Mass: 229.10783394g/mol
- Monoisotopic Mass: 229.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
4-(2,4,6-trifluorophenyl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802960-0.05g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-0.1g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-0.25g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-0.5g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-1.0g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 1g |
$1129.0 | 2023-05-26 | ||
| Enamine | EN300-1802960-2.5g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-5.0g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 5g |
$3273.0 | 2023-05-26 | ||
| Enamine | EN300-1802960-10.0g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 10g |
$4852.0 | 2023-05-26 | ||
| Enamine | EN300-1802960-1g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1802960-5g |
4-[(2,4,6-trifluorophenyl)methyl]piperidine |
2229530-37-2 | 5g |
$2235.0 | 2023-09-19 |
4-(2,4,6-trifluorophenyl)methylpiperidine Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4-(2,4,6-trifluorophenyl)methylpiperidine
Introduction to 4-(2,4,6-trifluorophenyl)methylpiperidine (CAS No: 2229530-37-2)
4-(2,4,6-trifluorophenyl)methylpiperidine, identified by the Chemical Abstracts Service registry number 2229530-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a trifluorophenyl substituent at the 2, 4, and 6 positions introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The trifluorophenyl moiety is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic profiles of attached molecules. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and influence lipophilicity. These attributes have made trifluorinated aromatic compounds widely used in drug design, particularly in the quest for more potent and selective therapeutic agents. The incorporation of this group into 4-(2,4,6-trifluorophenyl)methylpiperidine suggests potential applications in the development of small-molecule drugs targeting various diseases.
In recent years, there has been a surge in research focused on optimizing piperidine-based scaffolds for medicinal applications. Piperidines are versatile building blocks that can be modified to achieve specific pharmacological effects. For instance, they have been extensively explored in the design of antiviral, anticancer, and neurokinin receptor antagonists. The compound 4-(2,4,6-trifluorophenyl)methylpiperidine represents an advanced derivative that combines the favorable properties of piperidine with the enhanced functionalization possibilities offered by the trifluorophenyl group.
One of the most compelling aspects of this compound is its potential as a key intermediate in synthesizing more complex pharmacophores. The methylpiperidine portion provides a flexible and adaptable core that can be further functionalized through various chemical reactions. This allows medicinal chemists to explore a wide range of modifications while retaining the core structure's inherent biological activity. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are often required to identify lead compounds with desired therapeutic profiles.
The trifluorophenyl substituent also imparts specific electronic characteristics that can influence molecular interactions with biological targets. Fluorine atoms are capable of participating in both hydrophobic and dipole-dipole interactions, which can be exploited to fine-tune binding affinities. Additionally, the electron-withdrawing nature of fluorine can enhance the compound's ability to interact with positively charged residues in protein targets, potentially leading to higher efficacy. These features make 4-(2,4,6-trifluorophenyl)methylpiperidine an attractive candidate for further investigation in structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel compounds like 4-(2,4,6-trifluorophenyl)methylpiperidine. Machine learning models and molecular docking simulations can predict how modifications to the molecular structure will affect its biological activity. These tools have been instrumental in identifying promising candidates for experimental validation. By leveraging such computational approaches, researchers can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error methods.
The synthesis of 4-(2,4,6-trifluorophenyl)methylpiperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on trifluorobenzene derivatives followed by functional group transformations to introduce the piperidine ring. Advances in catalytic systems have also enabled more sustainable synthetic pathways, reducing waste and energy consumption during production.
In conclusion,4-(2,4,6-trifluorophenyl)methylpiperidine (CAS No: 2229530-37-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features—combining a piperidine core with a trifluorophenyl substituent—make it an ideal candidate for further exploration as a scaffold for drug development. The growing interest in fluorinated aromatic compounds underscores their importance in modern medicinal chemistry. As research continues to uncover new applications for this class of molecules,4-(2,4,6-trifluorophenyl)methylpiperidine is likely to play a crucial role in shaping future therapeutic strategies.
2229530-37-2 (4-(2,4,6-trifluorophenyl)methylpiperidine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)